Boc-D-allylglycine dicyclohexylamine (DCHA) salt is a highly specialized, orthogonally protected unnatural amino acid utilized extensively in advanced peptidomimetic synthesis. Formulated as a crystalline DCHA salt rather than a free acid, this compound provides a stable, easily processable solid with a terminal alkene side chain. The D-stereocenter is critical for inducing specific spatial geometries in synthetic peptides, particularly when designing protease-resistant therapeutics or exploring right-handed helical disruptions. In procurement contexts, this specific salt form is prioritized for its extended shelf-stability, precise gravimetric handling in automated solid-phase peptide synthesis (SPPS), and its compatibility with ruthenium-catalyzed ring-closing metathesis (RCM) for peptide stapling [1].
Attempting to substitute Boc-D-allylglycine DCHA salt with its free acid counterpart (CAS 170899-08-8) is a frequent procurement error that severely impacts processability. The free acid of Boc-D-allylglycine is inherently a viscous liquid or oil at room temperature, making it highly susceptible to weighing errors, moisture absorption, and dispensing difficulties in automated SPPS workflows [1]. Furthermore, substituting with the L-enantiomer (Boc-L-allylglycine) fundamentally alters the spatial orientation of the allyl side chain, which will fail to form the correct target geometry during downstream peptide stapling. Lastly, utilizing an Fmoc-protected analog instead of the Boc-protected form eliminates the orthogonal acid-labile deprotection strategy required when synthesizing complex cyclic peptides that must survive base-catalyzed Fmoc cleavage cycles [2].
The physical state of the amino acid building block dictates the reliability of automated synthesis. Boc-D-allylglycine DCHA salt exists as a highly crystalline powder, allowing for exact gravimetric dispensing. In contrast, the free acid form is a viscous liquid. Comparative handling studies demonstrate that crystalline DCHA salts can be weighed with ±0.1 mg accuracy, whereas transferring viscous amino acid oils introduces volumetric and mass transfer errors exceeding 5-10% without pre-dissolution [1].
| Evidence Dimension | Physical state and dispensing error margin |
| Target Compound Data | Solid crystalline powder (±0.1 mg dispensing accuracy) |
| Comparator Or Baseline | Boc-D-allylglycine free acid (Viscous liquid, >5% transfer error) |
| Quantified Difference | Elimination of viscous transfer errors; >50x improvement in weighing precision |
| Conditions | Automated SPPS reagent preparation at 25°C |
Procuring the solid DCHA salt ensures exact stoichiometric control during peptide coupling, preventing automation failures and costly sequence truncations.
Enantiomeric purity is paramount when incorporating unnatural D-amino acids to avoid diastereomeric peptide impurities. The formation of the dicyclohexylamine salt enables chiral upgrading via fractional crystallization. While the crude free acid often plateaus at 95-98% enantiomeric excess (ee) without expensive chiral chromatography, the Boc-D-allylglycine DCHA salt routinely achieves >99.5% ee through simple recrystallization [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >99.5% ee (via DCHA salt crystallization) |
| Comparator Or Baseline | Crude free acid (~95-98% ee) |
| Quantified Difference | Reduction of L-enantiomer impurity by up to 90% |
| Conditions | Bulk purification and lot-to-lot reproducibility analysis |
High enantiomeric excess directly translates to fewer difficult-to-separate diastereomeric impurities in the final peptide API, reducing downstream purification costs.
In the synthesis of complex cyclic peptides, the N-terminal protecting group must survive specific reaction conditions. Boc-D-allylglycine provides absolute stability against the 20% piperidine/DMF solutions used for standard Fmoc deprotection. If Fmoc-D-allylglycine were used instead, the allyl-containing residue would be prematurely deprotected during subsequent basic cycles. The Boc group requires strong acid (e.g., 95% TFA) for removal, offering 100% orthogonality to base-labile strategies [1].
| Evidence Dimension | Stability in 20% Piperidine/DMF (Base) |
| Target Compound Data | 100% stable (Boc protection) |
| Comparator Or Baseline | Fmoc-D-allylglycine (100% cleaved within 10 minutes) |
| Quantified Difference | Complete orthogonal stability vs. rapid cleavage |
| Conditions | Standard Fmoc-SPPS deprotection cycles |
Orthogonal Boc protection is mandatory for buyers designing multi-cyclic or directionally stapled peptides where basic deprotection cycles must not affect the allylglycine residue.
Because of its terminal alkene side chain and strict D-stereochemistry, this compound is a primary choice for introducing hydrocarbon cross-links (staples) into peptide sequences. The D-configuration is specifically required to stabilize certain right-handed helical disruptions or to form i, i+3/i+4 staples when paired with an L-alkene amino acid, utilizing ruthenium-based catalysts [1].
In industrial or core-facility SPPS workflows, the solid, highly crystalline nature of the DCHA salt ensures that the building block can be accurately weighed and dispensed by automated powder-dosing systems, entirely bypassing the severe handling and volumetric errors associated with the viscous free-acid form [2].
For campaigns requiring multi-dimensional protection schemes—such as synthesizing branched peptides or cyclic architectures—the Boc-protected amine provides essential orthogonality. It remains completely intact during the repetitive basic Fmoc-deprotection cycles used to elongate other parts of the peptide chain, only being removed during the final global acidic cleavage [3].